molecular formula C18H12ClNO3 B10868760 2-Oxo-2-phenylethyl 2-chloroquinoline-4-carboxylate

2-Oxo-2-phenylethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B10868760
M. Wt: 325.7 g/mol
InChI Key: UVFBHPNURWBUNV-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinolinecarboxylate family. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a phenylethyl group and a chloro group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves the reaction of 2-chloro-4-quinolinecarboxylic acid with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylate derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinolinecarboxylate derivatives.

    Substitution: Formation of substituted quinolinecarboxylate derivatives with various functional groups.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-PHENYLETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE
  • 2-OXO-2-PHENYLETHYL 6-CHLORO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 2-OXO-2-PHENYLETHYL 6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

2-OXO-2-PHENYLETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C18H12ClNO3

Molecular Weight

325.7 g/mol

IUPAC Name

phenacyl 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C18H12ClNO3/c19-17-10-14(13-8-4-5-9-15(13)20-17)18(22)23-11-16(21)12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

UVFBHPNURWBUNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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